Ethyl 2-(propylamino)butanoate
Overview
Description
Ethyl 2-(propylamino)butanoate is an ester compound characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This compound, like other esters, is synthesized through the reaction of acids with alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(propylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, the reaction of 2-(propylamino)butanoyl chloride with ethanol in the presence of a base can yield this compound . Another method involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a mineral acid catalyst .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This can be achieved through techniques such as fractional distillation and continuous liquid-liquid extraction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(propylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can react with nucleophiles, such as Grignard reagents, to form various products.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Grignard reagents, such as methylmagnesium bromide, are commonly used in nucleophilic substitution reactions with esters.
Major Products
Hydrolysis: 2-(propylamino)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various alcohols and other products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(propylamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(propylamino)butanoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-(propylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butanoate:
Ethyl Acetate: Similar in structure but with a simpler alkyl group.
Methyl Butanoate: Similar in structure but with a different alkyl group.
List of Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Propyl acetate
- Butyl acetate
This compound stands out due to its unique propylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(propylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVXRFFHLNRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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